![molecular formula C17H28ClN5 B14415554 [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl- CAS No. 85196-55-0](/img/no-structure.png)
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- is a chemical compound with the molecular formula C₁₇H₂₈ClN₅ and a molecular weight of 337.891 g/mol . This compound belongs to the triazine family, which is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. The presence of chlorine and dicycloheptyl groups makes this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
The synthesis of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be achieved through several methods:
Trimerization of Nitriles: Symmetrical 1,3,5-triazines are often prepared by the trimerization of nitriles such as cyanogen chloride or cyanamide.
Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.
Condensation of Cyanoguanidine with Nitriles: Amine-substituted triazines, such as guanamines, are synthesized by condensing cyanoguanidine with the corresponding nitrile.
Analyse Chemischer Reaktionen
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Wissenschaftliche Forschungsanwendungen
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be compared with other triazine derivatives such as:
Cyanuric Acid:
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine is a starting material for the synthesis of various herbicides.
Eigenschaften
85196-55-0 | |
Molekularformel |
C17H28ClN5 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-di(cycloheptyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H28ClN5/c18-15-21-16(19-13-9-5-1-2-6-10-13)23-17(22-15)20-14-11-7-3-4-8-12-14/h13-14H,1-12H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
NDHBZABQERFFOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2=NC(=NC(=N2)Cl)NC3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.